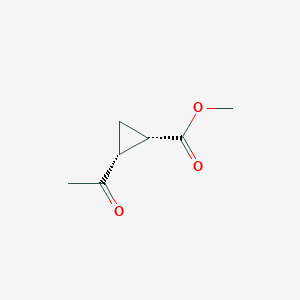
Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate, also known as MACC, is a cyclopropane derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MACC is a chiral molecule with two stereoisomers, (1S,2R) and (1R,2S), with the former being the more biologically active isomer.
Applications De Recherche Scientifique
Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has also been used as a chiral building block in the synthesis of various natural products and pharmaceuticals. In materials science, Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has been utilized as a monomer in the synthesis of polymers with unique properties.
Mécanisme D'action
The mechanism of action of Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate is not completely understood, but it is believed to act through various pathways. In anti-inflammatory and analgesic activities, Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins. In antitumor activities, Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has been shown to induce apoptosis and inhibit tumor cell proliferation. Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has also been shown to act as a chiral auxiliary in various organic reactions, facilitating the formation of chiral compounds.
Biochemical and Physiological Effects:
Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has been shown to exhibit both biochemical and physiological effects. In terms of biochemical effects, Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses. In terms of physiological effects, Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has been shown to exhibit analgesic and anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has several advantages for use in lab experiments, including its high stereoselectivity and ability to act as a chiral auxiliary in various organic reactions. However, Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action. Additionally, the development of more selective and potent Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate analogs could lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate can be synthesized via a few different methods, including the reaction of cyclopropanecarboxylic acid with acetic anhydride and methanol, or the reaction of cyclopropanecarboxylic acid with methyl acetate and sodium methoxide. These methods result in the formation of both Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate stereoisomers, with the (1S,2R) isomer being the more abundant one.
Propriétés
Numéro CAS |
116949-58-7 |
|---|---|
Nom du produit |
Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate |
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-4(8)5-3-6(5)7(9)10-2/h5-6H,3H2,1-2H3/t5-,6-/m0/s1 |
Clé InChI |
MSCQZOISCXMNDV-WDSKDSINSA-N |
SMILES isomérique |
CC(=O)[C@@H]1C[C@@H]1C(=O)OC |
SMILES |
CC(=O)C1CC1C(=O)OC |
SMILES canonique |
CC(=O)C1CC1C(=O)OC |
Synonymes |
Cyclopropanecarboxylic acid, 2-acetyl-, methyl ester, (1S-cis)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




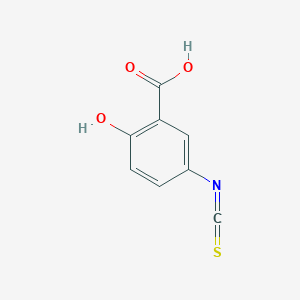

![5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B40741.png)
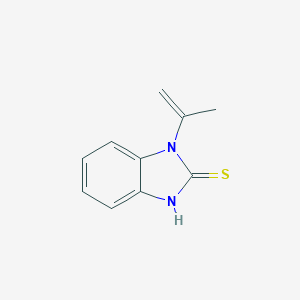
![5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B40743.png)
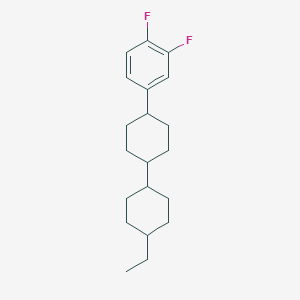
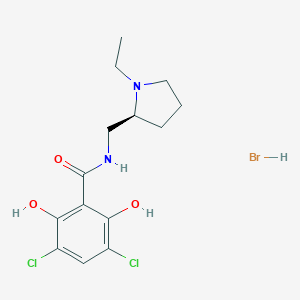
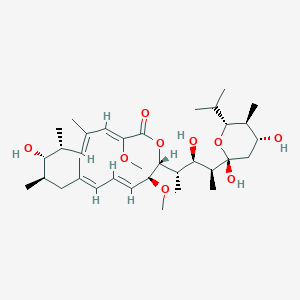

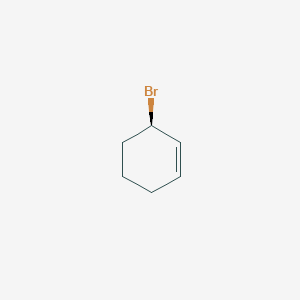
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid](/img/structure/B40761.png)

